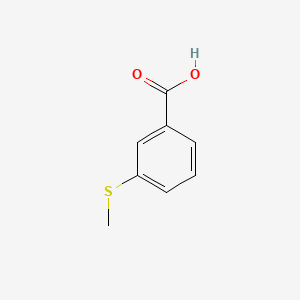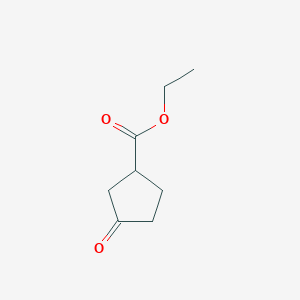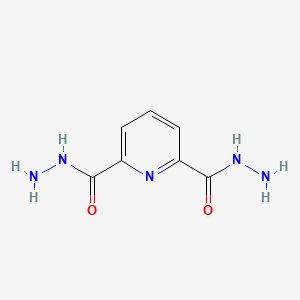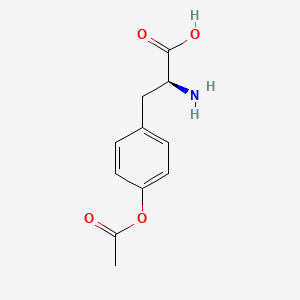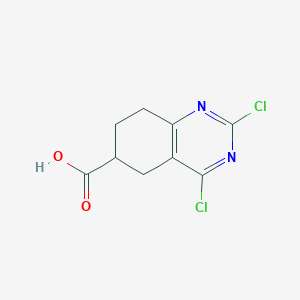
1,8-二溴芘
概述
描述
科学研究应用
1,8-Dibromopyrene has numerous applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Incorporated into the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Environmental Studies: Employed as a probe to study molecular interactions and environmental processes due to its unique photophysical properties.
安全和危害
未来方向
The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
作用机制
Target of Action
1,8-Dibromopyrene is a derivative of pyrene, a renowned aromatic hydrocarbon . The primary targets of 1,8-Dibromopyrene are the 1-, 3-, 6-, and 8-positions of pyrene . These positions are known as the active non-K region . The unique electronic structure of pyrene predominantly directs electrophilic aromatic substitution reactions towards these positions .
Mode of Action
The interaction of 1,8-Dibromopyrene with its targets involves electrophilic aromatic substitution reactions . The compound displays equal reactivity towards substitution at the 1-, 3-, 6-, and 8-positions, which can occur randomly . This results in a multitude of products whose composition is influenced by the stoichiometric ratio of the starting materials .
Biochemical Pathways
The biochemical pathways affected by 1,8-Dibromopyrene are primarily related to its role in synthetic chemistry . As a bromo-substituted precursor, 1,8-Dibromopyrene serves as a vital intermediate in synthetic routes . The substitution pattern of bromoderivatives like 1,8-Dibromopyrene significantly impacts their subsequent functionalisation and properties .
Result of Action
The molecular and cellular effects of 1,8-Dibromopyrene’s action are largely determined by its role in synthetic chemistry . The compound’s substitution reactions result in a variety of products, which can be used for diverse functionalisation strategies . The exact molecular and cellular effects of these reactions are subject to the specific conditions and reactants involved .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromopyrene typically involves the bromination of pyrene. One common method is to dissolve pyrene in carbon tetrachloride and add bromine dropwise under a nitrogen atmosphere. The reaction is carried out over several hours to ensure complete bromination. The resulting mixture is then purified to isolate 1,8-Dibromopyrene .
Procedure:
- Dissolve 10.00 grams of pyrene (49.44 mmol) in 250 milliliters of carbon tetrachloride.
- Add 15.80 grams (5.07 milliliters) of bromine (98.89 mmol) dropwise over five hours under a nitrogen atmosphere.
- Purify the product through crystallization from toluene or a mixture of benzene and hexane to obtain 1,8-Dibromopyrene with a yield of approximately 45% .
Industrial Production Methods
Industrial production methods for 1,8-Dibromopyrene are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
化学反应分析
1,8-Dibromopyrene undergoes various chemical reactions, including substitution, coupling, and cycloaddition reactions.
Types of Reactions
Substitution Reactions: 1,8-Dibromopyrene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Stille Coupling: Palladium catalysts, organotin reagents, and bases in solvents like toluene.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Cycloaddition Reactions: Polycyclic aromatic hydrocarbons with enhanced stability and unique electronic properties.
相似化合物的比较
Similar Compounds
1,6-Dibromopyrene: Another dibromo derivative of pyrene with bromine atoms at the 1 and 6 positions.
1,3-Dibromopyrene: Less common due to the difficulty in substituting the 1 and 3 positions of pyrene.
1-Bromopyrene: A monobromo derivative used as an intermediate in various organic syntheses.
Uniqueness of 1,8-Dibromopyrene
1,8-Dibromopyrene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polycyclic aromatic hydrocarbons and other complex organic molecules. Its ability to undergo a wide range of chemical reactions also enhances its versatility in scientific research .
属性
IUPAC Name |
1,8-dibromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLQSCAVCHTKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878093 | |
| Record name | 1,8-DIBROMOPYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38303-35-4 | |
| Record name | 1,8-Dibromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38303-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 1,8-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038303354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,8-Dibromopyrene of interest to researchers?
A1: 1,8-Dibromopyrene is a valuable precursor in organic synthesis, especially for creating larger structures. Its reactivity allows it to undergo coupling reactions, forming carbon-carbon bonds with other molecules. This is demonstrated in the research where it's used to create cyclic pyrene oligomers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






